1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine
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Overview
Description
1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine can be achieved through several methods:
Cyclopropylmethylation: Starting with a suitable aziridine precursor, cyclopropylmethylation can be performed using cyclopropylmethyl halides in the presence of a base.
Phenoxy Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimized versions of the above synthetic routes, focusing on high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to open the aziridine ring.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: m-CPBA, peracids
Reduction: Hydrogen gas with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Epoxides: from oxidation
Amines: from reduction
Substituted aziridines: from nucleophilic substitution
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms involving aziridine substrates.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine would depend on its specific application. Generally, aziridines can act as electrophiles due to the ring strain, making them reactive towards nucleophiles. This reactivity can be harnessed in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Aziridine: The simplest aziridine, used as a building block in organic synthesis.
N-Substituted Aziridines: Compounds with various substituents on the nitrogen atom, affecting their reactivity and applications.
Epoxides: Oxygen analogs of aziridines, also highly reactive due to ring strain.
Uniqueness
1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine is unique due to the presence of the cyclopropylmethyl and trifluoromethyl groups, which can impart distinct chemical properties and reactivity compared to other aziridines.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c1-20-12-4-5-14(13(6-12)15(16,17)18)21-9-11-8-19(11)7-10-2-3-10/h4-6,10-11H,2-3,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPRIKMLNZLQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2CN2CC3CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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